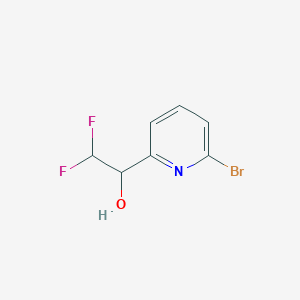

4-アセチル-N-(6-クロロ-1,3-ベンゾチアゾール-2-イル)ベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

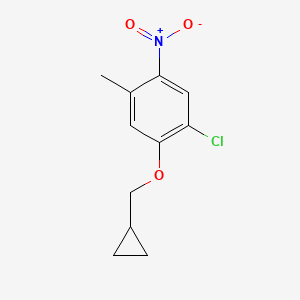

“4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” can be analyzed using spectral data from techniques such as FT-IR, 1H-NMR, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” can be analyzed using techniques such as melting point determination, GC-MS, 1H NMR, and IR spectroscopy .科学的研究の応用

- ベンゾチアゾール誘導体は、顕著な抗菌活性を示しています。 ジヒドロオロターゼ、DNAジャイレース、ウリジン二リン酸-N-アセチルエノールピルビルグルコサミンレダクターゼ(MurB)、ペプチドデホルミラーゼ、アルドースレダクターゼ、カスジヒドロ葉酸レダクターゼ、エノイルアシルキャリアタンパク質レダクターゼ、ジアルキルグリシンデカルボキシラーゼ、デヒドロスクアレンシンターゼ、およびチロシンキナーゼなど、さまざまな細菌酵素を阻害します。 .

- (S)-N-(1-(ベンゾ[d]チアゾール-2-イルアミノ)-3-(1H-インドール-2-イル)-1-オキソプロパン-2-イル)-N-(4-ニトロフェニルスルホニル)ベンゾアミドおよび(S)-N-(ベンゾ[d]チアゾール-2-イル)-1-(4-ニトロフェニルスルホニル)ピロリジン-2-カルボキサミドなどの特定のベンゾチアゾール誘導体は、抗炎症および鎮痛活性を示します。 .

- 最近の合成開発により、ベンゾチアゾールベースの抗結核化合物につながりました。 これらの分子は、インビトロおよびインビボで評価されており、標準的な参照薬と比較して阻害濃度が示されています。 .

抗菌活性

抗炎症および鎮痛特性

抗結核活性

作用機序

Target of Action

Benzothiazole derivatives, a class to which this compound belongs, have been reported to inhibit a variety of targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

It is known that benzothiazole derivatives can inhibit the function of their targets, thereby disrupting the normal biochemical processes within the cell .

Biochemical Pathways

The inhibition of the aforementioned targets by benzothiazole derivatives can disrupt various biochemical pathways, leading to downstream effects .

Pharmacokinetics

A related study indicated that synthesized compounds had a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

将来の方向性

The future directions for research on “4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could include further investigation into their anti-tubercular activity, exploration of their potential uses in other medical applications, and development of more efficient synthesis methods .

生化学分析

Biochemical Properties

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has been found to interact with several enzymes and proteins. For instance, benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, and tyrosine kinase .

Cellular Effects

The effects of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide on cells are largely dependent on the specific biochemical reactions it participates in. For instance, its antibacterial activity can be attributed to its ability to inhibit key enzymes in bacterial cells, leading to disruption of essential cellular processes .

Molecular Mechanism

The molecular mechanism of action of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is largely dependent on the specific enzymes and proteins it interacts with. For instance, its inhibition of enzymes such as dihydroorotase and DNA gyrase can disrupt the normal functioning of these enzymes, leading to cellular effects .

特性

IUPAC Name |

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2S/c1-9(20)10-2-4-11(5-3-10)15(21)19-16-18-13-7-6-12(17)8-14(13)22-16/h2-8H,1H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFNSNJUAXMTHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

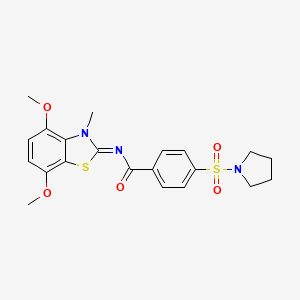

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)

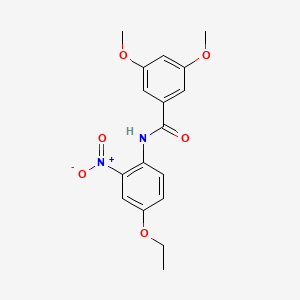

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2389357.png)

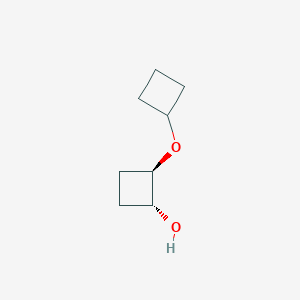

![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)

![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)

![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)